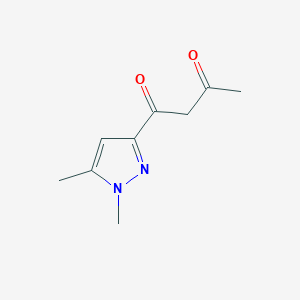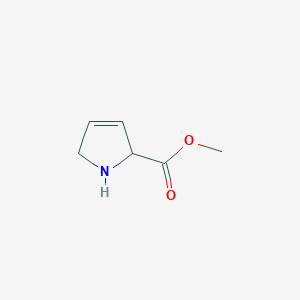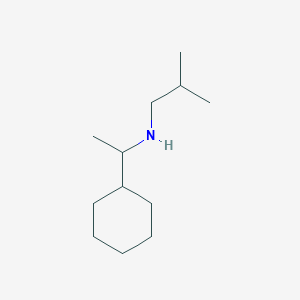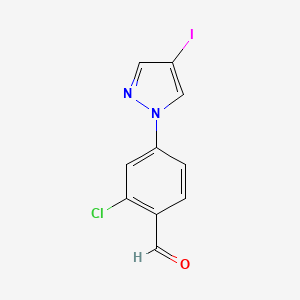
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of an amino group, a methyl group, and an isopropylacetamide moiety attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrazole intermediate.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the amino-substituted pyrazole with isopropylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
科学的研究の応用
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of novel therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)propanoic acid
- 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N,N-dimethylacetamide
Uniqueness
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature enhances its potential as a versatile scaffold for drug development and materials science applications.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(3-amino-5-methylpyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)11-9(14)5-13-7(3)4-8(10)12-13/h4,6H,5H2,1-3H3,(H2,10,12)(H,11,14) |
InChIキー |
IEZYHUXNVWGCDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)
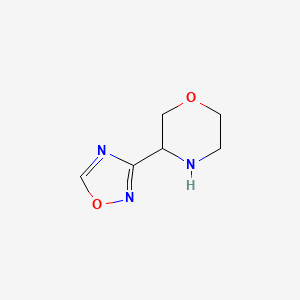
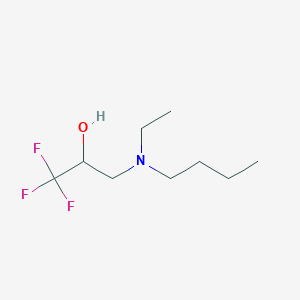
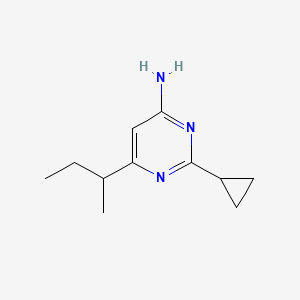
![6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
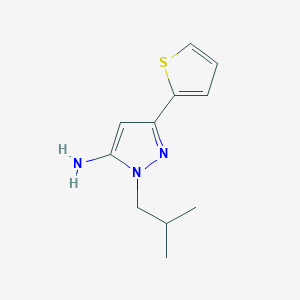
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
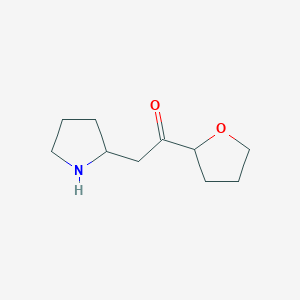
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
